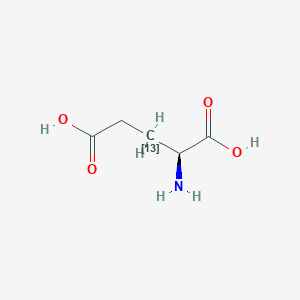

L-Glutamic acid-3-13C

Descripción general

Descripción

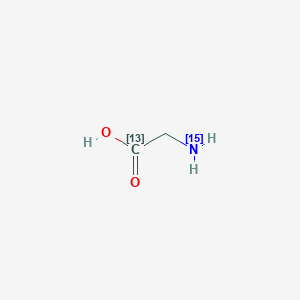

L-Glutamic acid-3-13C: is a labeled version of L-Glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “3-13C” label indicates that the third carbon atom in the glutamic acid molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in scientific research for tracing metabolic pathways and studying biochemical processes.

Aplicaciones Científicas De Investigación

Chemistry: L-Glutamic acid-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. The carbon-13 label allows for detailed analysis of metabolic pathways and enzyme mechanisms .

Biology: In biological research, this compound is used to trace metabolic processes and understand the role of glutamic acid in cellular functions. It helps in studying neurotransmitter pathways and the synthesis of other amino acids .

Medicine: this compound is used in medical research to study diseases related to neurotransmitter imbalances, such as epilepsy and schizophrenia. It also aids in the development of new drugs targeting glutamate receptors .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes .

Mecanismo De Acción

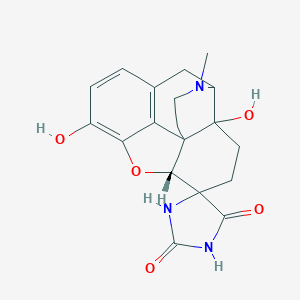

Target of Action

L-Glutamic acid-3-13C, a labeled form of L-Glutamic acid, primarily targets glutamate receptors in the nervous system . These receptors are categorized into metabotropic, kainate, NMDA, and AMPA subtypes . Glutamate receptors play a crucial role in mediating excitatory neurotransmission .

Mode of Action

This compound acts as an excitatory neurotransmitter and an agonist at all subtypes of glutamate receptors . It shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals . This interaction with its targets leads to changes in neuronal signaling and neurotransmission .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter .

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 14812 . Its bioavailability and pharmacokinetic properties may be influenced by various factors, including its formulation, route of administration, and the patient’s physiological condition .

Result of Action

The action of this compound at the cellular level results in changes in neurotransmission and neuronal signaling . It also plays a role in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, and modulates the immune system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

L-Glutamic acid-3-13C is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in 13C-Metabolic flux analysis to investigate the influence of gene overexpression on metabolic flux redistribution during γ-PGA synthesis .

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, overexpression of certain genes can strengthen the fluxes of PPP pathway, TCA cycle, and energy metabolism for γ-PGA synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Glutamic acid-3-13C can be synthesized through various methods, including fermentation and chemical synthesis. In fermentation, glucose is broken down into smaller fragments by glutamic acid-producing microorganisms through pathways like the Embden-Meyerhof-Parnas (EMP) pathway and the pentose-phosphate pathway. These fragments are then channeled into the tricarboxylic acid (TCA) cycle, where α-ketoglutarate is formed and subsequently converted into L-glutamic acid through reductive amination with free ammonium ions .

Industrial Production Methods: Industrial production of this compound typically involves fermentation using specific strains of bacteria. Factors affecting production include carbon and nitrogen sources, growth factors, oxygen supply, and pH of the medium. Common carbon sources include glucose, sucrose, and molasses, while nitrogen sources include ammonium salts and urea. The fermentation process is carried out at around 30°C for 40-48 hours, with intermittent addition of urea to maintain optimal conditions .

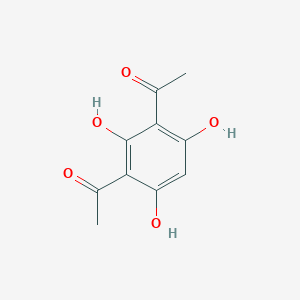

Análisis De Reacciones Químicas

Types of Reactions: L-Glutamic acid-3-13C undergoes various chemical reactions, including decarboxylation, reductive amination, and diazoniation/hydrogenation. Decarboxylation of glutamic acid results in the formation of γ-aminobutyric acid (GABA), a potent neurotransmitter .

Common Reagents and Conditions:

Decarboxylation: Requires heat and sometimes a catalyst.

Reductive Amination: Involves the use of ammonium ions and NADP-dependent glutamate dehydrogenase.

Diazoniation/Hydrogenation: Utilizes diazonium salts and hydrogen gas under aqueous conditions.

Major Products:

GABA: Formed through decarboxylation.

Glutaric Acid: Produced via diazoniation/hydrogenation of L-glutamic acid.

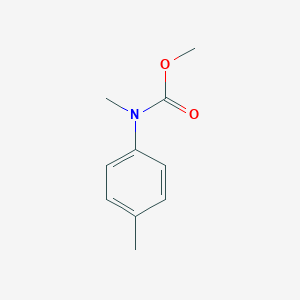

Comparación Con Compuestos Similares

- L-Glutamic acid-1-13C

- L-Glutamic acid-5-13C

- L-Glutamic acid-13C5,15N

Uniqueness: L-Glutamic acid-3-13C is unique due to the specific labeling of the third carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways involving the third carbon atom, providing more detailed insights compared to other labeled versions .

By understanding the unique properties and applications of this compound, researchers can leverage this compound to advance scientific knowledge in various fields, from chemistry and biology to medicine and industry.

Propiedades

IUPAC Name |

(2S)-2-amino(313C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-AANACRNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2][C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583965 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115473-51-3 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

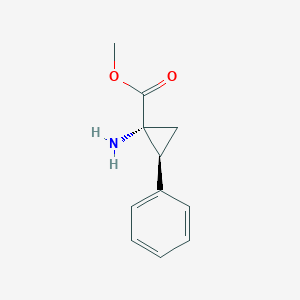

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

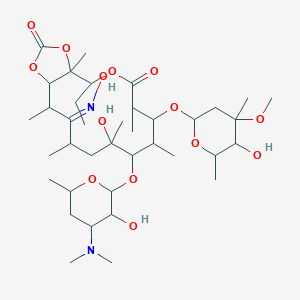

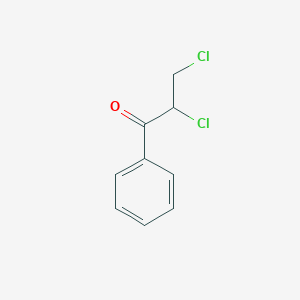

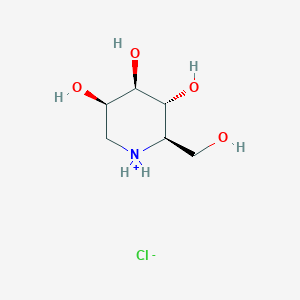

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.